![molecular formula C12H17NO3S2 B3012478 N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide CAS No. 2310014-03-8](/img/structure/B3012478.png)
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
Thiophene-based analogs, such as the compound , have been the subject of extensive research due to their potential as biologically active compounds . They play a crucial role for medicinal chemists in the development of advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide” is based on a thiophene core, a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and exhibit a variety of properties and applications .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and complex. For instance, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives have captured the attention of medicinal chemists due to their diverse biological effects. Specifically, N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide shows promise in the following areas:
- Anti-inflammatory Properties : Thiophenes have been investigated as anti-inflammatory agents . This compound may contribute to the development of novel anti-inflammatory drugs.
- Anticancer Activity : Some thiophene-based molecules exhibit anticancer properties . Further research could explore the potential of this compound in cancer therapy.
Pharmacological Properties
The thiophene ring system contributes to various pharmacological effects:
- Antimicrobial Activity : Some thiophenes exhibit antimicrobial properties . Further exploration of this compound’s antibacterial or antifungal potential is warranted.
- Antihypertensive Effects : Thiophene-containing molecules have been associated with antihypertensive properties .
- Anti-Atherosclerotic Properties : Research suggests that certain thiophenes may mitigate atherosclerosis .
Specific Examples
- Suprofen : A nonsteroidal anti-inflammatory drug, suprofen contains a 2-substituted thiophene framework .
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, articaine features a 2,3,4-trisubstituted thiophene structure .
Synthetic Methods
The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are significant for obtaining thiophene derivatives. These methods allow access to diverse thiophene-based compounds .
Future Directions
Thiophene-based analogs, such as “N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide”, continue to attract interest from both industry and academia due to their diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This will involve synthesizing and investigating new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S2/c14-4-5-16-12(3-7-17-9-12)8-13-11(15)10-2-1-6-18-10/h1-2,6,14H,3-5,7-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFJRBYESKCRPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC=CS2)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)thiophene-2-carboxamide |
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